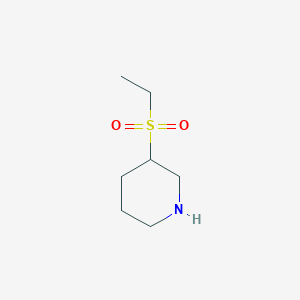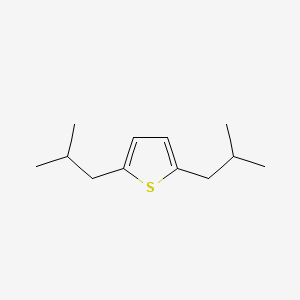
2,5-Bis(2-methylpropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-methylpropyl)thiophene is a chemical compound with the molecular formula C12H20S and a molecular weight of 196.352 g/mol . It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .
Preparation Methods
The synthesis of 2,5-Bis(2-methylpropyl)thiophene can be achieved through several methods. One common approach involves the alkylation of thiophene with 2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene ring, followed by the addition of the alkyl halide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
2,5-Bis(2-methylpropyl)thiophene has several scientific research applications:
Material Science: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its electronic properties.
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-methylpropyl)thiophene depends on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, play a crucial role. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its pharmacological effects .
Comparison with Similar Compounds
2,5-Bis(2-methylpropyl)thiophene can be compared with other thiophene derivatives such as:
Thiophene: The parent compound with a simpler structure and different electronic properties.
2,5-Dimethylthiophene: A similar compound with methyl groups instead of 2-methylpropyl groups, leading to different steric and electronic effects.
2,5-Diethylthiophene: Another derivative with ethyl groups, which also affects its reactivity and applications.
Properties
Molecular Formula |
C12H20S |
|---|---|
Molecular Weight |
196.35 g/mol |
IUPAC Name |
2,5-bis(2-methylpropyl)thiophene |
InChI |
InChI=1S/C12H20S/c1-9(2)7-11-5-6-12(13-11)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
DUKLFSDDEVHMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(S1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)
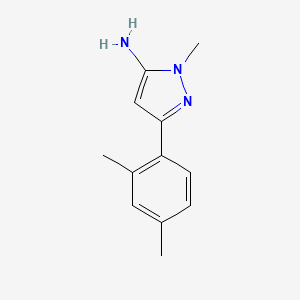
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12448827.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12448840.png)
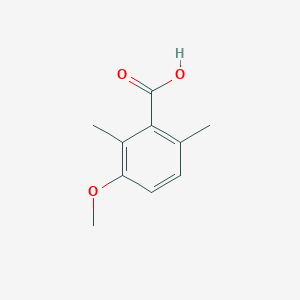

![2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12448864.png)
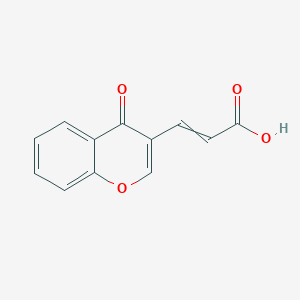
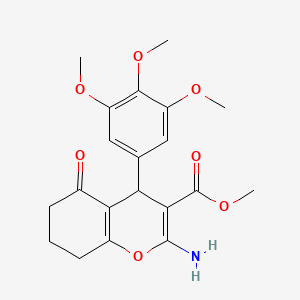
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12448874.png)
![3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12448875.png)
